Cas no 874297-06-0 (3-Chloro-1-methyl-1H-indazol-7-amine)

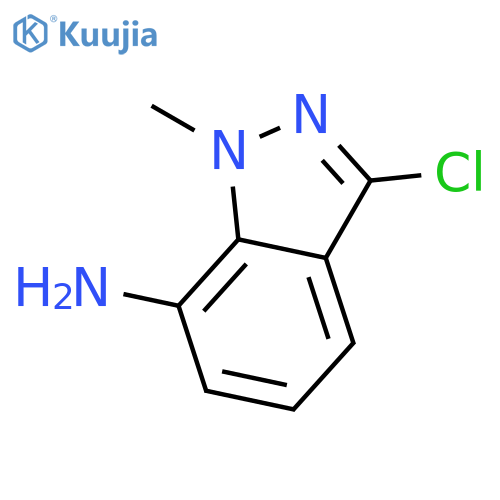

874297-06-0 structure

商品名:3-Chloro-1-methyl-1H-indazol-7-amine

3-Chloro-1-methyl-1H-indazol-7-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Indazol-7-amine, 3-chloro-1-methyl-

- 3-CHLORO-1-METHYLINDAZOL-7-AMINE

- 874297-06-0

- 3-CHLORO-1-METHYL-1H-INDAZOL-7-AMINE

- 3-Chloro-1-methyl-1H-indazol-7-amine

-

- インチ: InChI=1S/C8H8ClN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3

- InChIKey: SPARCUKRDUDVTG-UHFFFAOYSA-N

- ほほえんだ: CN1C2=C(C=CC=C2N)C(=N1)Cl

計算された属性

- せいみつぶんしりょう: 181.041

- どういたいしつりょう: 181.041

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-Chloro-1-methyl-1H-indazol-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C198530-250mg |

3-Chloro-1-methyl-1H-indazol-7-amine |

874297-06-0 | 250mg |

$ 975.00 | 2022-04-01 | ||

| TRC | C198530-500mg |

3-Chloro-1-methyl-1H-indazol-7-amine |

874297-06-0 | 500mg |

$ 1625.00 | 2022-04-01 |

3-Chloro-1-methyl-1H-indazol-7-amine 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

874297-06-0 (3-Chloro-1-methyl-1H-indazol-7-amine) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量